3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole
Description
3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole (CAS: 551921-32-5) is an oxazole derivative with a molecular formula of C₁₇H₁₄ClNO₃ and a molecular weight of 315.7 g/mol . Its structure features a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 3 and a 4-methoxyphenoxymethyl group at position 5 (Figure 1).
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-20-14-6-8-15(9-7-14)21-11-16-10-17(19-22-16)12-2-4-13(18)5-3-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHSIXDMWJSNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the isoxazole ring. The final step involves the reaction of the isoxazole intermediate with 4-methoxyphenol in the presence of a base, such as potassium carbonate, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds similar to 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole exhibit cyclooxygenase (COX) inhibition properties. COX enzymes are critical in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief.
- Case Study : A study demonstrated that derivatives of oxazole compounds showed significant COX-II inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like Celecoxib . The structure of 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole suggests it may possess similar or enhanced activity due to its unique substituents.
Anticancer Properties
The potential anticancer effects of oxazole derivatives have been explored extensively. These compounds can interfere with cancer cell proliferation and induce apoptosis.
- Case Study : A series of thiazole carboxamide derivatives were synthesized and tested for their anticancer effects, revealing promising results against various cancer cell lines . The presence of the oxazole ring in similar compounds has been linked to enhanced cytotoxicity.
Antihyperglycemic Effects
Recent studies have also focused on the antihyperglycemic properties of oxazole derivatives. These compounds may play a role in managing diabetes by improving insulin sensitivity or inhibiting glucose production in the liver.
- Case Study : Research involving thiazolylmethoxyphenyl pyrimidines indicated that certain oxazole derivatives could effectively lower blood glucose levels in diabetic models . This suggests that 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole might be evaluated for similar effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole. Modifications to the phenyl rings or the oxazole core can significantly impact biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on phenyl rings | Alters binding affinity to target enzymes |
| Variation in alkyl groups | Influences solubility and bioavailability |
| Changes in halogen substituents | Can enhance potency against specific targets |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the Oxazole Family
The compound shares structural similarities with other 1,2-oxazole derivatives, differing primarily in substituents at positions 3 and 3. Key analogs include:
Key Observations :
Comparison with Triazole and Oxadiazole Derivatives
While oxazoles are distinct from triazoles and oxadiazoles, functional similarities arise in biological applications:
Key Observations :
Physicochemical Properties
- Solubility: The 4-methoxyphenoxy group enhances water solubility compared to non-polar analogs like 3-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1,2-oxazole .
- Stability : Oxazoles with electron-donating groups (e.g., methoxy) are less prone to hydrolysis than halogenated derivatives .
Notes and Limitations
Data Gaps : Direct biological data for the target compound is sparse; most inferences are drawn from structural analogs .
Synthesis Challenges : The discontinued status of the compound suggests synthetic complexity or instability .
Safety Profile : Analogs like 5-(chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole require stringent handling due to reactivity (GHS Hazard Class 8) .
Biological Activity
3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole is . The compound features a chlorophenyl group and a methoxyphenoxy group, contributing to its potential bioactivity. The oxazole ring is known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.
Anticancer Activity
Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, compounds with halogen substituents, such as chlorine, have demonstrated enhanced cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) due to their ability to interact with cellular targets involved in tumor growth regulation .
Anti-inflammatory Effects
The anti-inflammatory potential of oxazole derivatives has been documented extensively. For example, compounds structurally related to 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This inhibition is crucial for managing inflammatory conditions .
Structure-Activity Relationships (SAR)
The presence of specific substituents on the oxazole ring significantly influences the biological activity of these compounds. The chlorophenyl and methoxy groups are believed to enhance lipophilicity and improve binding affinity to target proteins involved in cancer progression and inflammation. The following table summarizes key findings from SAR studies on similar oxazole derivatives:
Case Studies
Several case studies have highlighted the therapeutic potential of oxazole derivatives:
- Breast Cancer Treatment : A study demonstrated that a compound similar to 3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole showed synergistic effects when combined with doxorubicin in treating Claudin-low breast cancer subtypes. This combination therapy improved treatment efficacy while minimizing side effects .
- Inflammatory Disease Models : In vivo studies using animal models of inflammation indicated that oxazole derivatives significantly reduced edema and inflammatory markers when administered prior to inflammatory stimuli. These findings support the potential use of such compounds in managing chronic inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves cyclocondensation of precursors such as chlorophenyl-substituted nitriles or hydroxylamine derivatives with methoxyphenoxy-methyl ketones. Key steps include:
- Cyclization : Use of hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C) to form the oxazole core .
- Substitution : Introduction of the 4-methoxyphenoxymethyl group via nucleophilic aromatic substitution (e.g., using NaH in DMF at 0–5°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
Optimization Tips : - Control temperature to avoid side reactions (e.g., over-chlorination).
- Use anhydrous solvents to enhance electrophilic reactivity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Q. What in vitro assays are suitable for preliminary screening of its bioactivity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli using broth microdilution .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or kinase targets .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Q. What strategies address contradictory bioactivity results across different studies?
- Data normalization : Account for variations in assay conditions (e.g., serum concentration in cell cultures) .
- Meta-analysis : Compare results with structurally similar oxazoles (e.g., 3-(4-chlorophenyl)-1,2,4-oxadiazoles) to identify substituent-specific trends .
- Dose-response validation : Repeat assays with stricter controls (e.g., fixed DMSO concentrations ≤0.1%) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
-
Substituent modulation :
Position Modification Observed Effect 4-Chlorophenyl Replace Cl with Br ↑ Lipophilicity, ↓ solubility Methoxyphenoxy Replace OCH₃ with CF₃ ↑ Enzyme inhibition -
Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for target proteins .
Q. What analytical methods quantify degradation products under stress conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
